molecular formula C10H13FO3 B8560471 3-Fluoro-2-(3-hydroxypropyl)-6-methoxyphenol

3-Fluoro-2-(3-hydroxypropyl)-6-methoxyphenol

Cat. No. B8560471
M. Wt: 200.21 g/mol
InChI Key: DJGAZVNFDQBQEB-UHFFFAOYSA-N
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Patent
US07807690B2

Procedure details

To a 50 ml solution of 4.46 g of 6-fluoro-2-hydroxy-3-methoxybenzaldehyde in dichloromethane there was added 10 g of (triphenylphosphoranilidene)acetic acid ethyl ester while cooling on ice. After stirring at room temperature for 30 minutes, the reaction mixture was poured into a silica gel column and elution was performed with heptane-ethyl acetate=3:1. The eluate was concentrated under reduced pressure. The residue was dissolved in 100 ml of ethyl acetate, and 1 g of 10% palladium-carbon was added prior to stirring for 7 hours at room temperature under a hydrogen atmosphere. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure. The residue was dissolved in 100 ml of THF, 2 g of lithium borohydride was added while cooling on ice and the mixture was stirred overnight at room temperature. After then adding 1N hydrochloric acid to the reaction mixture while cooling on ice, extraction was performed with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The desiccant was filtered out and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane system) to obtain the target compound (4.78 g) as a solid.
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One
[Compound]
Name
(triphenylphosphoranilidene)acetic acid ethyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH:8]=O)=[C:6]([OH:10])[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1.CCCCCCC.[C:20](OCC)(=[O:22])[CH3:21]>ClCCl>[F:1][C:2]1[C:7]([CH2:8][CH2:21][CH2:20][OH:22])=[C:6]([OH:10])[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
4.46 g
Type
reactant
Smiles
FC1=CC=C(C(=C1C=O)O)OC
Name
(triphenylphosphoranilidene)acetic acid ethyl ester
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into a silica gel column and elution
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
1 g of 10% palladium-carbon was added
STIRRING
Type
STIRRING
Details
to stirring for 7 hours at room temperature under a hydrogen atmosphere
Duration
7 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 ml of THF
ADDITION
Type
ADDITION
Details
2 g of lithium borohydride was added
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
After then adding 1N hydrochloric acid to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice, extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate-heptane system)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C(=C(C(=CC1)OC)O)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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